molecular formula C7H16NO2P B3271701 Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester CAS No. 552888-09-2

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester

Cat. No.: B3271701
CAS No.: 552888-09-2
M. Wt: 177.18 g/mol
InChI Key: GKIKZHBPRCKBFQ-UHFFFAOYSA-N
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Description

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester is a chemical compound with the molecular formula C7H16NO2P It is known for its unique structure, which includes a phosphonamidic acid group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester can be synthesized through several methods. One common approach involves the reaction of N,N-dimethyl-P-2-propenylamine with ethyl phosphonochloridate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonamidic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonamidic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphonamidic acid groups into molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-P-methyl phosphonamidic acid, ethyl ester
  • Phosphonamidic acid, N,N-dimethyl-P-2-propen-1-yl-, ethyl ester

Uniqueness

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester is unique due to its specific structural features, such as the presence of both a phosphonamidic acid group and an ethyl ester group

Properties

IUPAC Name

N-[ethoxy(prop-2-enyl)phosphoryl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2P/c1-5-7-11(9,8(3)4)10-6-2/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIKZHBPRCKBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90787712
Record name Ethyl N,N-dimethyl-P-prop-2-en-1-ylphosphonamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90787712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552888-09-2
Record name Ethyl N,N-dimethyl-P-prop-2-en-1-ylphosphonamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90787712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester
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Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester
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Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester
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Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester
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Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester
Reactant of Route 6
Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester

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